molecular formula C21H21NO2S B10966593 N-(2-benzylphenyl)-4-ethylbenzenesulfonamide

N-(2-benzylphenyl)-4-ethylbenzenesulfonamide

Cat. No.: B10966593
M. Wt: 351.5 g/mol
InChI Key: UQWJNGXMVGGTAJ-UHFFFAOYSA-N
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Description

N-(2-BENZYLPHENYL)-4-ETHYLBENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry due to their antibacterial properties. This compound, in particular, has a unique structure that combines a benzylphenyl group with an ethylbenzene sulfonamide moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BENZYLPHENYL)-4-ETHYLBENZENE-1-SULFONAMIDE typically involves the reaction of 2-benzylphenylamine with 4-ethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(2-BENZYLPHENYL)-4-ETHYLBENZENE-1-SULFONAMIDE can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and ensures consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-BENZYLPHENYL)-4-ETHYLBENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(2-BENZYLPHENYL)-4-ETHYLBENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-BENZYLPHENYL)-4-ETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets in bacterial cells. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the death of the bacterial cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-BENZYLPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE
  • N-(2-BENZYLPHENYL)-4-CHLOROBENZENE-1-SULFONAMIDE
  • N-(2-BENZYLPHENYL)-4-FLUOROBENZENE-1-SULFONAMIDE

Uniqueness

N-(2-BENZYLPHENYL)-4-ETHYLBENZENE-1-SULFONAMIDE is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s lipophilicity, making it more or less soluble in different solvents, and can also impact its interaction with biological targets.

Properties

Molecular Formula

C21H21NO2S

Molecular Weight

351.5 g/mol

IUPAC Name

N-(2-benzylphenyl)-4-ethylbenzenesulfonamide

InChI

InChI=1S/C21H21NO2S/c1-2-17-12-14-20(15-13-17)25(23,24)22-21-11-7-6-10-19(21)16-18-8-4-3-5-9-18/h3-15,22H,2,16H2,1H3

InChI Key

UQWJNGXMVGGTAJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CC3=CC=CC=C3

Origin of Product

United States

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